2-Acetyl-1-tetralone

Physical Organic Chemistry Kinetics Solvent Effects

Sourcing 2-acetyl-1-tetralone for asymmetric catalysis or medicinal chemistry? This β-diketone building block enables unique reactivity unattainable with unsubstituted 1-tetralones: • Enables all-carbon quaternary stereocenters via Pd-catalyzed C-H allylic alkylation - no pre-functionalized substrates required. • Validated AKR1C3 inhibitor scaffold: IC₅₀ = 88 nM, >260-fold selectivity over AKR1C2. • Superior Mg²⁺-selective ionophore (log Kᴾᵒᵗ vs Ca²⁺: -2.2). Supplied as solid (mp 55-57 °C), ≥98% purity. RT storage; ambient shipping. For R&D use only.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 17216-08-9
Cat. No. B102764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1-tetralone
CAS17216-08-9
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2=CC=CC=C2C1=O
InChIInChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3
InChIKeyBSELJBOMYPMBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-1-tetralone (CAS 17216-08-9): Procurement Considerations for a Versatile β-Diketone Synthon


2-Acetyl-1-tetralone (CAS 17216-08-9) is an organic compound classified as a β-diketone and a member of the 1-tetralone family . It features a fused bicyclic tetralone core with an acetyl substituent at the 2-position (C₁₂H₁₂O₂, MW 188.22) . This structural motif confers distinct reactivity, including keto-enol tautomerization and the capacity to act as a nucleophile in stereoselective transformations, which underpins its role as a building block in pharmaceutical and agrochemical research [1]. The compound is commercially available as a solid with a melting point of 55-57 °C .

Why Generic 1-Tetralone Substitution Fails: Critical Reactivity and Selectivity Divergence of 2-Acetyl-1-tetralone


In-class substitution of 1-tetralone derivatives is not straightforward due to the profound impact of the 2-acetyl group on the compound's fundamental physicochemical behavior. Unlike the parent 1-tetralone or other mono-substituted analogs (e.g., 6-methoxy or 6-hydroxy derivatives), the 2-acetyl substituent enables unique β-diketone reactivity, including measurable keto-enol tautomerization that directly influences its behavior in both synthetic and analytical applications [1]. Furthermore, this specific β-diketone motif is essential for chelation and catalytic cycles, as demonstrated by its superior performance in ion-selective electrodes compared to other diketones [2] and its unique capacity to form quaternary stereocenters in asymmetric catalysis [3]. Substituting 2-acetyl-1-tetralone with a closely related analog would therefore alter reaction kinetics, compromise stereochemical outcomes, or abolish target selectivity.

Quantitative Differentiation of 2-Acetyl-1-tetralone: Head-to-Head Performance Against Structural Analogs


Enhanced Keto-Enol Tautomerization Rate in Aqueous Micellar Systems: ATLO vs. ACHE

2-Acetyl-1-tetralone (ATLO) exhibits a significantly faster rate of base-catalyzed keto-enol tautomerization compared to the non-aromatic analog 2-acetylcyclohexanone (ACHE) in microheterogeneous media. This rate difference is attributed to the aromatic ring's influence on the β-diketone system, a feature absent in ACHE [1].

Physical Organic Chemistry Kinetics Solvent Effects

Superior Magnesium Ion Selectivity in PVC-Membrane Electrodes: 2-Acetyl-1-tetralone vs. Other β-Diketones

Among seven lipophilic diketone compounds screened for Mg²⁺-selective electrodes, 2-acetyl-1-tetralone demonstrated the highest selectivity. The electrode based on this compound provided clear discrimination against key interfering ions, with selectivity coefficients (log Kᴾᵒᵗ) of −2.2 for Ca²⁺, −1.9 for K⁺, and −2.7 for Na⁺ at pH 10 [1]. Its response slope of ~60 mV/pMg²⁺ over the range of 1 × 10⁻² to 2 × 10⁻² M is twice the theoretical Nernstian slope for a divalent cation [1].

Analytical Chemistry Ion-Selective Electrodes Potentiometry

Potent and Isoform-Selective Inhibition of AKR1C3 (IC₅₀ = 88 nM)

A derivative incorporating the 2-acetyl-1-tetralone scaffold (CHEMBL4457540) displays potent inhibition of the human aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, a target implicated in hormone-dependent cancers. It demonstrates an IC₅₀ of 88 nM against AKR1C3, with significant isoform selectivity [1].

Medicinal Chemistry Enzyme Inhibition Aldo-Keto Reductase

Enabling Quaternary Stereocenter Formation via Pd-Catalyzed C–H Allylic Alkylation

2-Acetyl-1-tetralone serves as a privileged nucleophile in a palladium-catalyzed enantioselective allylic alkylation that proceeds via C–H activation, a mechanistically distinct pathway that avoids the need for pre-functionalized allylic substrates [1]. This reaction directly forges all-carbon quaternary stereocenters, a challenging motif in organic synthesis. The methodology is specific to nucleophiles like 2-acetyl-1-tetralone that can undergo this C–H activation pathway; non-acetylated 1-tetralones or those without this specific β-diketone moiety are not competent substrates in this transformation [1].

Asymmetric Catalysis Synthetic Methodology C–H Activation

Defined Physical Constants for Reliable Handling: Melting Point and Boiling Point

The procurement of high-purity material with defined physical properties is essential for reproducibility. Literature reports and vendor datasheets confirm a melting point of 55-57 °C and a boiling point of 135-142 °C at 1 mmHg . These values serve as critical quality control (QC) benchmarks.

Physicochemical Characterization Quality Control Material Handling

Where to Prioritize 2-Acetyl-1-tetralone: Evidence-Based Application Scenarios for Procurement


Asymmetric Synthesis of Complex Molecules with Quaternary Stereocenters

For programs involving the construction of all-carbon quaternary stereocenters, 2-acetyl-1-tetralone is the nucleophile of choice. As demonstrated in palladium-catalyzed C–H allylic alkylations, the 2-acetyl group is essential for the C–H activation pathway, providing direct access to enantioenriched products without the need for pre-functionalized starting materials [1]. This step-economical advantage is not achievable with unsubstituted or mono-substituted 1-tetralones.

Development of AKR1C3-Targeted Chemical Probes and Lead Candidates

In medicinal chemistry campaigns targeting hormone-dependent cancers, the 2-acetyl-1-tetralone scaffold provides a validated entry point for AKR1C3 inhibition. The documented low nanomolar potency (IC₅₀ = 88 nM) and >260-fold selectivity over the AKR1C2 isoform [1] make this compound an ideal starting point for probe development. Procurement of this specific ketone enables rapid SAR exploration where isoform selectivity is a primary requirement.

Fabrication of Highly Selective Magnesium Ion Sensors

For analytical chemistry or sensor development groups, 2-acetyl-1-tetralone is the superior ionophore for fabricating PVC-membrane electrodes with high Mg²⁺ selectivity. Its ability to discriminate Mg²⁺ from Ca²⁺, K⁺, and Na⁺ (log Kᴾᵒᵗ of −2.2, −1.9, and −2.7, respectively) [1] is unmatched by other commercially available β-diketones tested, making it essential for accurate potentiometric magnesium determination in clinical diagnostics or environmental monitoring.

Kinetic and Mechanistic Studies of Keto-Enol Tautomerism

For physical organic chemists investigating the influence of aromatic systems on β-diketone reactivity, 2-acetyl-1-tetralone (ATLO) is the definitive comparator to non-aromatic analogs like 2-acetylcyclohexanone (ACHE). Its measurably faster tautomerization rate in microheterogeneous media [1] makes it an essential probe for studying solvent, concentration, and structural effects on reaction kinetics in micellar and biphasic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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